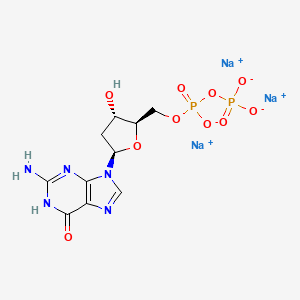

![molecular formula C₂₃H₃₅D₈N₅O₆S B1140953 N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 1217717-09-3](/img/structure/B1140953.png)

N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound mentioned belongs to a class of synthetic molecules that are often explored for their potential in therapeutic applications, given the specificity of its structure which suggests a complex synthesis pathway and potentially significant biological activity. Such compounds are typically designed to interact with biological targets with high specificity.

Synthesis Analysis

Synthesis of complex molecules like the one often involves multi-step organic synthesis, starting from simpler precursors. Methods might include regioselective chlorination, cyclization reactions, and the use of protecting groups to achieve the desired structural complexity. The synthesis pathway would be designed to incorporate the diverse functional groups and chiral centers present in the molecule efficiently (S. I. Zav'yalov et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is typically elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These techniques allow for the determination of the molecular framework, stereochemistry, and conformational preferences of the molecule (U. Girreser et al., 2016).

Chemical Reactions and Properties

The reactivity of the compound is influenced by its functional groups and structural framework. For instance, amide bonds, ether linkages, and thienoimidazole moieties would contribute to its chemical stability, solubility, and potential interactions with biological targets. Reactivity can also be explored through functional group transformations, providing insights into possible metabolic pathways and derivatives (K. Horspool et al., 1990).

Aplicaciones Científicas De Investigación

Chiral Coordination Polymers

The compound is used in the formation of chiral one- and two-dimensional silver(I)-biotin coordination polymers. These polymers showcase a variety of coordination environments for the Ag(I) cations, ranging from trigonal to tetrahedral and square-pyramidal, influenced by the specific anions present and the conformation of the valeric acid side chain. The resulting structures display diverse solid-state structures and are stabilized by various hydrogen bonds and other interactions, highlighting the compound's role in the formation of complex chiral networks (Altaf & Stoeckli-Evans, 2013).

Synthesis of Biotin and Related Compounds

The compound is pivotal in the regioselective chlorination and synthesis of biotin and related compounds. For instance, it plays a role in the synthesis of tetradehydrobiotin esters, key intermediates in biotin synthesis, indicating its importance in the synthesis of biologically significant molecules (Zav’yalov et al., 2006).

Preparation of Novel Biosensors

Research indicates the compound's utility in the synthesis of biotin pre-functionalized linkers, which are critical for the single-step preparation of new biosensor probes. This application highlights its importance in the development of biosensors and related analytical devices (Banasik, 2017).

Synthesis of Imidazolidine and Pyrrolidine Derivatives

The compound is also involved in the microwave-assisted synthesis of imidazolidine and pyrrolidine derivatives, underpinning its role in the efficient and rapid synthesis of these compounds, which have potential pharmaceutical applications (Brouillette et al., 2007).

Tumor Imaging Applications

Furthermore, the compound has been utilized in the synthesis and evaluation of ligands like Bis(thiosemicarbazone)- Biotin for tumor imaging applications. These ligands, after being radiolabeled, have shown significant initial tumor uptake and favorable tumor/muscle ratios, indicating their potential as SPECT-radiopharmaceuticals for tumor imaging (Singh et al., 2016).

Propiedades

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[3-[2-[2-(3-amino-1,1,2,2-tetradeuteriopropoxy)ethoxy]ethoxy]-2,2,3,3-tetradeuteriopropyl]amino]-2-oxoethyl]-N-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H43N5O6S/c1-28(21(30)7-3-2-6-19-22-18(17-35-19)26-23(31)27-22)16-20(29)25-9-5-11-33-13-15-34-14-12-32-10-4-8-24/h18-19,22H,2-17,24H2,1H3,(H,25,29)(H2,26,27,31)/t18-,19-,22-/m0/s1/i4D2,5D2,10D2,11D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCPLNHULTOXKFM-WABRHZOJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NCCCOCCOCCOCCCN)C(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CN)C([2H])([2H])OCCOCCOC([2H])([2H])C([2H])([2H])CNC(=O)CN(C)C(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43N5O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-[(2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyrrol-5-yl]-2-[(5S)-5-[[tert-butyl(dimethyl)silyl]oxymethyl]pyrrolidin-2-ylidene]acetonitrile](/img/structure/B1140887.png)

![3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B1140891.png)

![3-[3,4-Bis(ethoxymethoxy)phenyl]-1-[2,4,6-tris(ethoxymethoxy)phenyl]-2-propen-1-one](/img/structure/B1140892.png)

![1-[2,4-Bis(ethoxymethoxy)-6-hydroxyphenyl]-3-[3,4-bis(ethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B1140893.png)